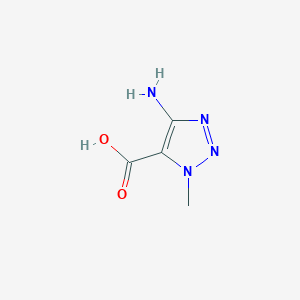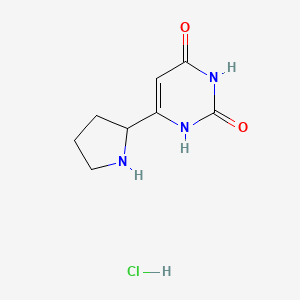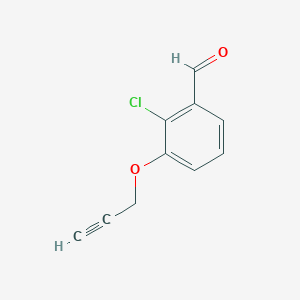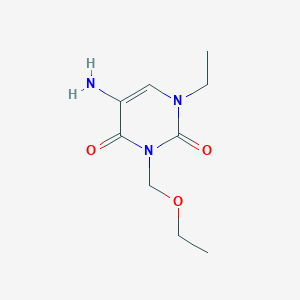
4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-1-methyl-1H-1,2,3-triazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .
Wissenschaftliche Forschungsanwendungen
4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: It is being investigated for its potential as an antifungal and antibacterial agent.
Industry: The compound is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another triazole compound with similar structural features but different chemical properties.
1,2,3-Triazole: Shares the same triazole ring but differs in the position of substituents.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Uniqueness
4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups make it versatile for various chemical modifications and applications .
Eigenschaften
Molekularformel |
C4H6N4O2 |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
5-amino-3-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N4O2/c1-8-2(4(9)10)3(5)6-7-8/h5H2,1H3,(H,9,10) |
InChI-Schlüssel |
YKFCQUAOHNGDDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)





![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)

![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)

![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
